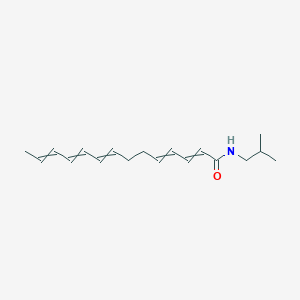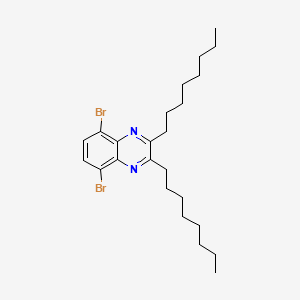
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is an organic compound with the molecular formula C18H27NO. It is a member of the fatty amides class and is known for its unique structure, which includes multiple conjugated double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves the condensation of 2-methylpropanamine with tetradeca-2,4,8,10,12-pentaenoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form saturated amides.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and amide chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It inhibits the enzyme acyl-CoA:cholesterol acyltransferase, which plays a role in cholesterol metabolism.
Pathways Involved: The compound affects lipid metabolism and has been shown to modulate the activity of ion channels in sensory neurons, leading to its characteristic tingling sensation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Isobutyl-2,4,8,10,12-tetradecapentaenamide: Shares a similar structure but differs in the substitution pattern.
N-(2-Hydroxy-2-methylpropyl)-2,4,8,10,12-tetradecapentaenamide: Contains a hydroxyl group, leading to different chemical properties.
Uniqueness
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is unique due to its specific substitution pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C18H27NO |
|---|---|
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h4-9,12-15,17H,10-11,16H2,1-3H3,(H,19,20) |
Clé InChI |
KVUKDCFEXVWYBN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)



![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)



![4-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13385151.png)
![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)

![6-N-cyclopropyl-9-[4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine](/img/structure/B13385172.png)

